Lipophilicity (LogP) Differentiation: 5-Ethylsulfonyl vs. 5-Methylsulfonyl Analog and Des-Sulfonyl Analog
The target 5-ethylsulfonyl compound exhibits an intermediate computed lipophilicity (XLogP3-AA = 1.0) compared to its closest 5-methylsulfonyl analog (XLogP3-AA = 0.6) and the des-sulfonyl analog 4-(3-nitrophenyl)pyrimidin-2-amine (XLogP3-AA = 1.3) [1][2]. This 0.4 LogP unit increase over the methyl analog and 0.3 LogP unit decrease relative to the des-sulfonyl compound positions the ethylsulfonyl derivative in a more favorable lipophilicity window for balancing passive membrane permeability and aqueous solubility, as predicted by Lipinski and related drug-likeness models [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 5-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine: XLogP3-AA = 0.6; 4-(3-Nitrophenyl)pyrimidin-2-amine: XLogP3-AA = 1.3 |
| Quantified Difference | ΔLogP = +0.4 vs. methyl analog; ΔLogP = -0.3 vs. des-sulfonyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) [1][2] |
Why This Matters
For procurement decisions in drug discovery programs, the intermediate LogP of 1.0 reduces the risk of poor permeability (often associated with LogP < 0.5) and poor solubility/high metabolic clearance (often associated with LogP > 3.0), making this compound a more balanced starting point for further optimization compared to both the over-hydrophilic methyl analog and the over-lipophilic des-sulfonyl analog.
- [1] PubChem. Compound Summary for CID 97629268: 5-(Ethylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine; XLogP3-AA = 1.0. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 97629251: 5-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine; XLogP3-AA = 0.6; Compound Summary for CID 2735382: 4-(3-Nitrophenyl)pyrimidin-2-amine; XLogP3-AA = 1.3. National Center for Biotechnology Information, 2025. View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
